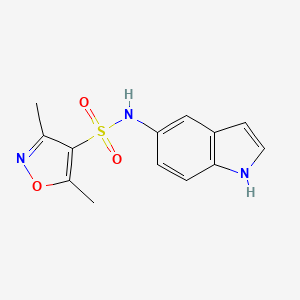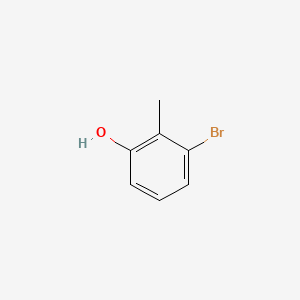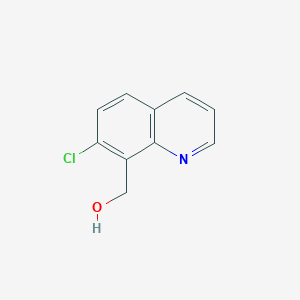
(7-Chloroquinolin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(7-Chloroquinolin-8-yl)methanol” is a chemical compound with the CAS Number: 84163-80-4. It has a molecular weight of 193.63 and a linear formula of C10H8ClNO . It is a solid at room temperature .
Synthesis Analysis
The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . This method has been found to be effective in producing compounds with moderate to high antimalarial activity .Molecular Structure Analysis
The molecular structure of “(7-Chloroquinolin-8-yl)methanol” is represented by the linear formula C10H8ClNO . It consists of a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
“(7-Chloroquinolin-8-yl)methanol” is a solid at room temperature . It has a molecular weight of 193.63 and a predicted density of 1.358±0.06 g/cm3 . The predicted boiling point is 365.4±27.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Properties
- Novel Chloroquinoline-Based Chalcones : A series of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety were synthesized, characterized, and their photophysical properties investigated. These compounds, particularly 3a, showed interesting photophysical properties and thermal stability, suggesting potential applications in materials science (Singh, Sindhu, & Khurana, 2015).
Analytical Techniques
- TLC Analysis : A thin layer chromatography (TLC) method was developed for the identification and quantification of chloroquinolin-8-ol derivatives in bulk drug powder and pharmaceutical preparations, demonstrating a rapid and economical approach for routine quality control analysis (Pavithra et al., 2011).
Molecular and Chemical Studies
- Imine Tautomerism in Solid State : Evidence for the existence of a stable imine tautomer in the solid state of 4-aminoquinoline free bases, providing insights into the structural and chemical behavior of chloroquinoline derivatives (Machado, Grazul, & Diniz, 2015).
- N-Alkylation Using Mitsunobu Reagent : Demonstrated the regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds, providing a pathway for coupling two N-heterocyclic compounds for natural product synthesis (Roopan, Khan, & Jin, 2011).
Toxicity and Environmental Impact
- QSAR Modeling for Toxicity Prediction : Applied quantitative structure-activity relationship (QSAR) modeling to predict the relative toxicity of chloroquinoline derivatives, highlighting the utility of computational methods in assessing the safety profile of chemical compounds (Tiwari et al., 2017).
Applications in Cancer Research
- Anticancer Activities of Benzimidazole Derivatives : Investigated the synthesis and biological evaluation of novel benzimidazole derivatives for the treatment of breast cancer, incorporating 2-chloroquinolin into the compounds and demonstrating enhanced anticancer activities (Panchal et al., 2020).
Safety And Hazards
Direcciones Futuras
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . This suggests that “(7-Chloroquinolin-8-yl)methanol” and similar compounds could potentially be synthesized more efficiently and environmentally friendly through biocatalysis in the future .
Propiedades
IUPAC Name |
(7-chloroquinolin-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXWGAXWVVGHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)CO)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloroquinolin-8-yl)methanol | |
CAS RN |
84163-80-4 |
Source


|
| Record name | (7-chloroquinolin-8-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

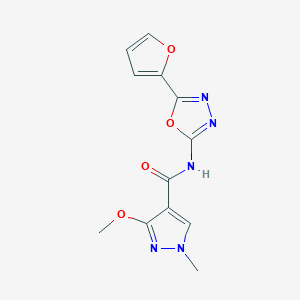
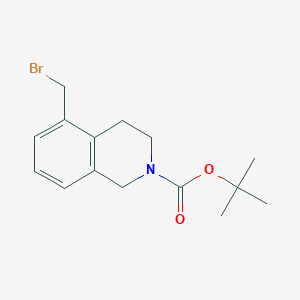
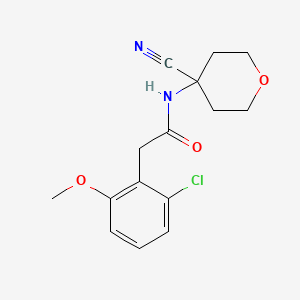
![3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2813095.png)
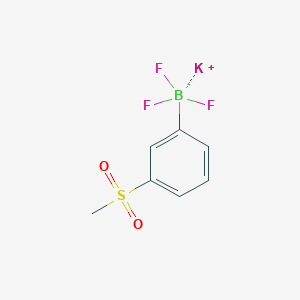
![7-(4-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2813099.png)
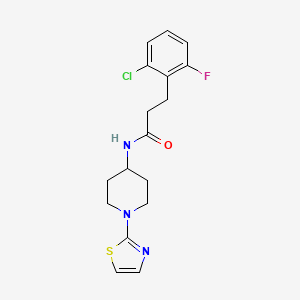
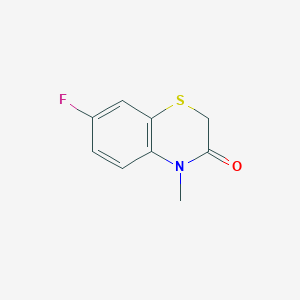
![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)
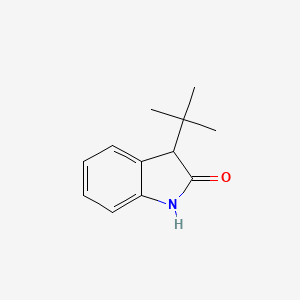
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)
![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)
